4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK-224671 is a small molecule drug that acts as a neurokinin 2 receptor antagonist. It was initially developed by Pfizer Inc. for the treatment of urogenital diseases, specifically urinary incontinence . The compound has a molecular formula of C24H35Cl2N5O3S and is known for its moderate lipophilicity and basicity .
Preparation Methods
The synthesis of UK-224671 involves the preparation of piperidone analogues. A series of these analogues were developed to improve oral absorption by reducing hydrogen bonding potential . The synthetic route typically involves the following steps:
Formation of the Piperidone Core: The core structure is synthesized through a series of reactions involving the formation of the piperidone ring.
Substitution Reactions: Various substituents are added to the piperidone core to achieve the desired pharmacological properties.
Purification and Characterization: The final compound is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis
UK-224671 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions are used to introduce different substituents to the piperidone core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically different analogues of the original compound with modified pharmacological properties .
Scientific Research Applications
Mechanism of Action
UK-224671 exerts its effects by antagonizing the neurokinin 2 receptor. This receptor is involved in various physiological processes, including the regulation of smooth muscle contraction in the urogenital system. By blocking this receptor, UK-224671 can reduce the symptoms of urinary incontinence . The molecular targets and pathways involved include the inhibition of neurokinin 2 receptor signaling, which leads to a decrease in smooth muscle contraction .
Comparison with Similar Compounds
UK-224671 is unique in its structure and pharmacological properties compared to other neurokinin 2 receptor antagonists. Similar compounds include:
Aprepitant: Another neurokinin receptor antagonist, but it primarily targets the neurokinin 1 receptor.
Maropitant: A neurokinin receptor antagonist used in veterinary medicine.
Netupitant: A neurokinin 1 receptor antagonist used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
UK-224671 stands out due to its specific targeting of the neurokinin 2 receptor and its unique chemical structure, which was designed to improve oral absorption and pharmacological stability .
Properties
Molecular Formula |
C24H35Cl2N5O3S |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
4-[1-[2-[(3S)-1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34)/t24-/m1/s1 |
InChI Key |
OQXJUJDDCWHRLA-XMMPIXPASA-N |
Isomeric SMILES |
C1CC1CN2C[C@@](CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Synonyms |
(S)-(+)-4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxo-3-piperidyl)ethyl)azetidin-3-yl)-1-piperazine sulfamide 4-(1-(2-(1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidinyl)ethyl)-3-azetidinyl)-1-piperazinesulfonamide UK 224671 UK-224671 UK224671 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.